molecular formula C11H10O3 B3326340 4-(4-Methylphenyl)-4-oxobut-2-enoic acid CAS No. 24849-45-4

4-(4-Methylphenyl)-4-oxobut-2-enoic acid

Cat. No.: B3326340
CAS No.: 24849-45-4
M. Wt: 190.19 g/mol
InChI Key: VNJMEFZKYZHWEO-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4-oxobut-2-enoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a 4-methylphenyl group attached to a 4-oxobut-2-enoic acid moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methylphenyl)-4-oxobut-2-enoic acid can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: 4-(4-Methylphenyl)-4-oxobutanoic acid.

    Reduction: 4-(4-Methylphenyl)-4-hydroxybutanoic acid.

    Substitution: 4-(4-Bromomethylphenyl)-4-oxobut-2-enoic acid.

Scientific Research Applications

4-(4-Methylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-4-oxobut-2-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of covalent bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)-4-oxobutyric acid
  • 4-(4-Methylphenyl)-4-hydroxybutanoic acid
  • 4-(4-Bromomethylphenyl)-4-oxobut-2-enoic acid

Uniqueness

4-(4-Methylphenyl)-4-oxobut-2-enoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a 4-methylphenyl group with a 4-oxobut-2-enoic acid moiety makes it a versatile compound in both synthetic and biological applications .

Properties

IUPAC Name

4-(4-methylphenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJMEFZKYZHWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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